L-Lysine-2-13C hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2,6-diamino(213C)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i5+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-NSINKEICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[13C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745753 | |
| Record name | L-(2-~13~C)Lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169524-86-1 | |
| Record name | L-(2-~13~C)Lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Paradigms Employing L Lysine 2 13c Hydrochloride
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for quantitative proteomics. carlroth.comcreative-proteomics.com It enables the accurate comparison of protein abundances between different cell populations. creative-proteomics.com The method involves replacing a standard "light" amino acid with a "heavy," stable isotope-labeled counterpart in the cell culture medium. ckgas.com
Fundamental Principles of SILAC with L-Lysine-2-13C Hydrochloride Incorporation
The core principle of SILAC lies in the in vivo metabolic incorporation of amino acids into proteins during translation. creative-proteomics.comnih.gov In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. ckgas.com One cell population is grown in a medium containing the natural, "light" form of the amino acid, while the other is cultured in a medium containing a heavy, stable isotope-labeled version, such as this compound. ckgas.com
L-lysine is an essential amino acid for human cells, meaning they cannot synthesize it and must obtain it from the surrounding environment, in this case, the culture medium. creative-proteomics.comwikipedia.org This dependency ensures that the labeled lysine (B10760008) is efficiently incorporated into all newly synthesized proteins. isotope.com Over several cell divisions, typically 5-6 cycles, the natural lysine in the cellular proteins is almost entirely replaced by the heavy isotope-labeled lysine. nih.govisotope.com This results in a proteome where nearly every protein contains the heavy lysine, creating a distinct mass shift that can be detected by mass spectrometry. creative-biolabs.com
The hydrochloride salt form of L-Lysine-2-13C enhances its solubility and stability in aqueous culture media. creative-biolabs.comcreative-biolabs.com The heavy isotope used, Carbon-13 (¹³C), is non-radioactive, making it safe to handle without special precautions. nih.gov Because the chemical properties of the light and heavy amino acids are nearly identical, the cells behave normally, and the labeled proteins function just as their unlabeled counterparts do. ckgas.com This high level of incorporation and minimal perturbation to the biological system are key advantages of the SILAC method. isotope.com
Applications in Quantitative Proteomics
A primary application of SILAC with this compound is the relative quantification of protein abundance between different experimental conditions. creative-biolabs.com After the labeling period, the "light" and "heavy" cell populations are combined, typically in a 1:1 ratio. carlroth.com This early mixing minimizes quantitative errors that can arise from parallel sample processing. nih.govnih.gov
The combined protein mixture is then processed, which usually involves extraction, and digestion into smaller peptides, often using the enzyme trypsin. mdc-berlin.dethermofisher.com Trypsin cleaves proteins specifically at the C-terminus of lysine and arginine residues. mdc-berlin.de This ensures that most of the resulting peptides will contain at least one lysine or arginine, and therefore, a label. nih.gov
The peptide mixture is then analyzed by mass spectrometry. carlroth.com In the mass spectrum, peptides from the "light" and "heavy" samples appear as pairs of peaks separated by a specific mass difference corresponding to the mass of the incorporated isotopes. carlroth.comthermofisher.com For a peptide containing a single L-Lysine-¹³C₆, the mass shift would be 6 Daltons compared to its light counterpart. carlroth.comthermofisher.com The ratio of the intensities of these paired peaks directly reflects the relative abundance of the protein from which the peptide was derived in the two original cell populations. carlroth.comfishersci.com
This strategy has been successfully used to identify and quantify changes in protein expression in response to various stimuli, such as drug treatments or genetic modifications. thermofisher.comfishersci.com For instance, in a study using A549 cells, SILAC with ¹³C₆ L-lysine was used to quantify changes in protein levels after treatment with camptothecin, a DNA repair-implicated drug. thermofisher.com The results showed a 2.1-fold increase in the Proliferating Cell Nuclear Antigen (PCNA), which was validated by Western blot analysis. thermofisher.com
Table 1: Example of SILAC Data for Protein Quantification
| Protein | Peptide Sequence | SILAC Ratio (Heavy/Light) | Fold Change |
|---|---|---|---|
| Proliferating Cell Nuclear Antigen (PCNA) | AEDNADTLALVFEAPNQEK | 2.1 | 2.1-fold increase |
| Cathepsin-L | (AVATVGPISVAIDAGHESFLFYK*) | 0.25 | 4-fold decrease |
| 14-3-3σ protein | - | 3.1 | 3.1-fold increase |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | - | ~1.0 | No significant change |
*Data derived from an experiment on A549 cells treated with camptothecin. thermofisher.com
Isotopically labeled lysine, including L-Lysine-¹³C₆,¹⁵N₂, has been employed in SILAC-based methods to characterize the activity of enzymes like lysine racemase. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Lysine racemase is an enzyme that can convert D-lysine to L-lysine. nih.gov In a technique called Cell-Type-Specific Labeling with Amino Acid Precursors (CTAP), cells are engineered to express enzymes like lysine racemase. nih.govsloankettering.edu This allows them to utilize labeled D-lysine from the medium to synthesize labeled L-lysine, which is then incorporated into their proteins. nih.govnih.gov
By supplying heavy isotope-labeled D-lysine (e.g., [²H₈]D-lysine) to cells expressing lysine racemase, researchers can specifically label the proteome of those cells. nih.gov Mass spectrometry analysis can then confirm the direct conversion of the labeled D-lysine precursor to heavy L-lysine and its incorporation into newly synthesized proteins. nih.gov This approach is particularly useful for studying cell-to-cell interactions and differentiating the proteomes of different cell types within a co-culture system. nih.govnih.gov
SILAC, in conjunction with this compound, is a valuable tool for studying post-translational modifications (PTMs) of proteins, such as phosphorylation and lysine acetylation. creative-biolabs.comaai.orgphysiology.org PTMs are crucial for regulating protein function and cellular signaling. wikipedia.orgnih.gov
In a typical phosphoproteomics experiment, two cell populations are labeled with light and heavy lysine, respectively. nih.gov One population is then stimulated to induce changes in protein phosphorylation. nih.gov After combining the cell lysates, phosphopeptides are enriched from the mixture, often using techniques like immunoprecipitation with anti-phosphotyrosine antibodies or titanium dioxide chromatography. nih.govaai.org The enriched phosphopeptides are then analyzed by mass spectrometry. The relative intensities of the light and heavy peptide pairs reveal changes in the phosphorylation status of specific sites in response to the stimulus. nih.gov
This method has been used to investigate signaling pathways, for example, in Jurkat T cells to study the effects of CD147 on the phosphoproteome. aai.org Similarly, SILAC labeling has been used for phosphoproteomic measurements in neuro-2a cells to study the effects of certain chemical compounds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Lysine itself is subject to various PTMs, including acetylation. wikipedia.org While standard proteomics workflows using trypsin can be challenging for studying lysine acetylation (as trypsin does not cleave at acetylated lysines), SILAC can still be adapted for this purpose by using alternative proteases. physiology.org
Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) Applications
Pulsed SILAC (pSILAC) is a variation of the classic SILAC method designed to measure protein synthesis and turnover rates over shorter timeframes. cam.ac.uknih.gov In contrast to standard SILAC, where cells are labeled to near-complete incorporation, pSILAC involves introducing the heavy-labeled amino acid for a defined, shorter period (a "pulse"). mdc-berlin.de
In a pSILAC experiment, cells are initially grown in a "light" medium. mdc-berlin.de At the start of the experiment, the light medium is replaced with a "heavy" medium containing this compound. cam.ac.uk All proteins synthesized during this pulse period will incorporate the heavy label. mdc-berlin.de By analyzing samples at different time points after the pulse, researchers can measure the rate of new protein synthesis. nih.govnih.gov The ratio of heavy to light peptides for a given protein provides a direct measure of its synthesis rate. nih.gov
pSILAC is particularly useful for studying dynamic cellular processes and short-term responses to stimuli, such as the effects of microRNAs on protein translation. sigmaaldrich.comsigmaaldrich.comcam.ac.uk It allows for the quantification of changes in protein production on a global scale. mdc-berlin.de More advanced pSILAC strategies, sometimes called dynamic SILAC, can simultaneously measure both protein synthesis and degradation rates, providing a comprehensive view of protein turnover dynamics. nih.govnih.gov This has been applied to study protein turnover in various cell lines and even in single cells (SC-pSILAC), offering insights into cellular heterogeneity in response to treatments. biorxiv.orgtheanalyticalscientist.com
Kinetic Analysis of Protein Synthesis and Degradation Rates
The use of this compound is central to methods like pulsed stable isotope labeling by amino acids in cell culture (pSILAC) to dissect the kinetics of protein synthesis and degradation. In these experiments, cells are cultured in a medium containing the "heavy" labeled lysine for a defined period. The rate at which the labeled lysine is incorporated into newly synthesized proteins provides a direct measure of protein synthesis rates.
Conversely, the rate of disappearance of unlabeled "light" proteins reflects the protein degradation rate. biorxiv.org These studies have revealed that protein turnover can be a multi-phasic process, with a rapid turnover of newly synthesized proteins within the first hour, followed by a slower degradation phase for mature proteins. nih.gov This suggests that a significant fraction of nascent proteins may be degraded before reaching their mature, functional state. nih.gov The kinetics of this process can be influenced by factors such as cotranslational protein folding. nih.gov
Table 1: Protein Degradation Categories Based on Cotranslational Degradation Efficiency (E value)
| Group | E value (Percentage of nascent protein degraded cotranslationally) | Number of Proteins | Description |
| Group 1 | E < 10% | 584 | Low level of cotranslational degradation. nih.gov |
| Group 2 | E = 10–30% | 540 | Medium level of cotranslational degradation. nih.gov |
| Group 3 | E > 30% | 298 | High level of cotranslational degradation. nih.gov |
This table is based on a study categorizing proteins by their cotranslational degradation efficiency, demonstrating the significant proportion of proteins subject to this rapid turnover.
Investigation of Host-Cell Function and Intracellular Protein Turnover Pathways
Pulsed stable isotope labeling with compounds like this compound is instrumental in studying host-cell functions and the specific intracellular pathways involved in protein turnover. scientificlabs.co.uk This technique has been applied to understand how cellular processes are altered in various states, such as during viral infections. For instance, it has been used to study protein synthesis in human monocyte-derived macrophages infected with HIV-1. scientificlabs.co.uk
The SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) method, which often utilizes labeled lysine, is a cornerstone for quantitative proteomics. thermofisher.com It allows for the comparison of protein abundance between different cell populations, for example, between healthy and diseased cells, or cells under different treatment conditions. thermofisher.comresearchgate.net This helps in identifying proteins whose expression levels are altered, providing insights into the cellular response to various stimuli and the underlying molecular mechanisms of disease. researchgate.net The lysosome is a key organelle in protein degradation, and SILAC-based approaches can elucidate how its function is affected in pathological conditions, such as prion diseases where protein aggregates accumulate. biorxiv.org
13C Metabolic Flux Analysis (13C-MFA) Applications
This compound is a valuable tracer in 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.
Theoretical Framework of 13C-MFA with this compound as a Tracer
The fundamental principle of 13C-MFA involves introducing a 13C-labeled substrate, such as this compound, into a biological system and tracking the distribution of the 13C isotope throughout the metabolic network. mdpi.com As the labeled lysine is metabolized, the 13C atom is incorporated into various downstream metabolites. The specific labeling patterns (isotopomers) of these metabolites are determined by the active metabolic pathways and their relative fluxes. mdpi.comresearchgate.net
A computational model of the cell's metabolic network is constructed, and the experimentally measured labeling patterns are used to constrain and solve for the unknown metabolic fluxes. sci-hub.sevanderbilt.edu This allows for a quantitative understanding of how cells utilize different pathways to produce energy and biomass. nih.gov
Experimental Design and Tracer Cultivation Strategies for Metabolic Perturbation Studies
Effective 13C-MFA studies require careful experimental design, including the selection of the appropriate tracer and cultivation strategy. The choice of the labeled substrate is critical for achieving high precision in the calculated fluxes for the pathways of interest. sci-hub.se For instance, different isotopomers of glucose can be used to resolve fluxes through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the Entner-Doudoroff pathway. osti.govnih.gov
In metabolic perturbation studies, cells are often cultivated under different conditions, such as the presence of a metabolic inhibitor or in genetically modified strains, to observe how the metabolic fluxes are redistributed. nih.govfrontiersin.org For example, 13C-MFA has been used to study the metabolic response of Corynebacterium glutamicum during lysine production and the effect of phenol (B47542) on the central carbon metabolism of Escherichia coli. frontiersin.orgnih.gov These studies often involve cultivating cells in a minimal or well-defined medium to avoid interference from undefined carbon sources. osti.gov
Analytical Techniques for Labeled Metabolite Detection and Quantification
The accurate determination of the isotopic labeling patterns of metabolites is crucial for 13C-MFA. Mass spectrometry is the primary analytical tool for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the isotopic labeling of metabolites, particularly amino acids derived from protein hydrolysis. researchgate.netnih.gov In this method, the metabolites are first chemically derivatized to make them volatile and suitable for gas chromatography. mdpi.com The derivatized compounds are then separated by the gas chromatograph and detected by the mass spectrometer.
The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the mass isotopomer distribution of the metabolite fragments. researchgate.net This distribution provides the necessary data for the 13C-MFA calculations. The high resolution and sensitivity of modern GC-MS instruments enable the precise quantification of isotopic enrichment in various metabolites. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for analyzing the distribution of isotopes (isotopomers) in metabolites following the introduction of a labeled substrate like L-Lysine-2-¹³C hydrochloride. The ¹³C nucleus is NMR-active, and its presence within a molecule alters the NMR spectrum in a predictable way, allowing researchers to trace the metabolic fate of the labeled carbon atom. copernicus.orgacs.org In the context of metabolic studies, cells are cultured in media containing the ¹³C-labeled lysine. As the cells metabolize the amino acid, the ¹³C label is incorporated into various downstream molecules. By analyzing the ¹³C NMR spectra of proteinogenic amino acids or other metabolites, scientists can identify the specific positions of the ¹³C atoms. copernicus.org
This analysis provides detailed insights into the activity of specific metabolic pathways. nih.govnih.gov For instance, the pattern of ¹³C distribution in amino acids extracted from cell protein hydrolysates can reveal the relative fluxes through pathways such as the tricarboxylic acid (TCA) cycle and the pentose phosphate pathway (PPP). nih.govnih.gov Advanced NMR techniques, including 2D and 3D experiments like HCCH-TOCSY, enable the unambiguous assignment of ¹³C signals even in complex protein structures, providing a complete set of chemical shifts for lysine side chains. copernicus.org The large chemical shift dispersion of ¹³C is advantageous, but the resulting complex multiplet structures from homonuclear scalar couplings in uniformly labeled macromolecules must be carefully analyzed. acs.org
Computational Modeling and Flux Calculation Methodologies in Systems Biology
The isotopomer data obtained from NMR spectroscopy serves as a critical input for computational models in systems biology, particularly for ¹³C-Metabolic Flux Analysis (¹³C-MFA). mdpi.com This powerful technique quantifies the rates (fluxes) of all metabolic reactions occurring within a cell. mdpi.comlth.se The process involves several key steps:
Metabolic Model Construction : A detailed model of the organism's central carbon metabolism is created, defining all relevant biochemical reactions and their stoichiometry. nih.govlth.se
¹³C-Labeling Experiment : The organism is cultured with a ¹³C-labeled substrate, such as [1-¹³C]glucose, and the resulting labeling patterns in key metabolites (often protein-derived amino acids like lysine) are measured by NMR or mass spectrometry. mdpi.comlth.se
Flux Calculation : The experimental labeling data, along with other measured rates like substrate uptake and product secretion, are fed into a computational algorithm. nih.gov This algorithm, often using software like MATLAB with Simulink, iteratively adjusts the flux values in the metabolic model until the predicted isotopomer distributions optimally match the experimentally measured ones. nih.gov
This approach allows for the precise determination of intracellular flux distributions, providing a snapshot of the cell's metabolic state under specific conditions. nih.govnih.gov
Applications in Understanding Cellular Metabolism and Functional Responses
The combination of ¹³C labeling and metabolic flux analysis has profound applications in understanding and engineering cellular behavior. A prominent example is the industrial production of L-lysine using the bacterium Corynebacterium glutamicum. nih.govlth.se By applying ¹³C-MFA, researchers have been able to dissect the metabolic network of this organism during lysine production.
Studies have shown that high lysine yield is associated with increased flux through the pentose phosphate pathway (PPP) to supply the necessary cofactor NADPH. nih.govlth.se Conversely, on substrates like fructose, a lower PPP flux was identified as a key limitation for lysine production. nih.gov These insights, derived directly from ¹³C tracer experiments, have guided metabolic engineering strategies. For instance, overexpressing genes like zwf (encoding G6P dehydrogenase) to boost PPP flux has successfully increased lysine yields. lth.se
Another application is in the field of proteomics, using a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While often associated with mass spectrometry, the underlying principle of metabolic labeling is the same. sigmaaldrich.comcarlroth.com Pulsed SILAC (pSILAC) has been used to study protein synthesis and host-cell function in human macrophages infected with HIV-1, demonstrating the utility of labeled amino acids in probing functional cellular responses to pathogens. sigmaaldrich.com
Table 1: Comparative Metabolic Fluxes in C. glutamicum on Different Carbon Sources This table summarizes key metabolic flux differences in lysine-producing C. glutamicum when cultured on glucose versus fructose, as determined by ¹³C-MFA. Fluxes are normalized to the respective substrate uptake rate.
| Metabolic Pathway/Reaction | Relative Flux on Glucose (%) | Relative Flux on Fructose (%) | Implication for Lysine Production |
| Pentose Phosphate Pathway (PPP) | 62.0 | 14.4 | Significantly lower NADPH supply on fructose, limiting production. nih.gov |
| Pyruvate (B1213749) Dehydrogenase | 70.9 | 95.2 | Increased flux towards the TCA cycle on fructose. nih.gov |
| Anaplerotic Carboxylation (Pyruvate -> OAA) | High | Lower | Reflects differing demands for TCA cycle intermediates. nih.govnih.gov |
| Fructose Uptake (PTSFructose) | N/A | 92.3 | Dominant uptake pathway bypasses a key entry point to the PPP. nih.gov |
Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Beyond metabolic analysis, L-Lysine-2-¹³C hydrochloride and other isotopically labeled lysines are indispensable tools in biomolecular NMR for studying the structure, dynamics, and interactions of proteins. isotope.comisotope.com
This compound as a Probe in Protein Structure Elucidation
Incorporating ¹³C-labeled lysine into a protein allows researchers to obtain specific structural information. sigmaaldrich.com The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is determined by the protein's three-dimensional structure. acs.org By assigning the ¹³C signals from labeled lysine residues, scientists can gain insights into their conformation.
For example, using Stereo-Array Isotope Labeled (SAIL) lysine, which has a specific pattern of ¹³C and deuterium (B1214612) labeling, researchers have been able to achieve complete and unambiguous assignment of all side-chain ¹H, ¹³C, and ¹⁵N signals for every lysine residue in a protein. copernicus.org This detailed information reveals structural features, such as large upfield shifts for lysine side chains located near aromatic rings, providing valuable restraints for protein structure determination. copernicus.org
Investigation of Protein Dynamics and Conformational Changes
Proteins are not static entities; they undergo a wide range of motions that are crucial for their function. NMR spectroscopy is uniquely suited to study these dynamics over timescales from picoseconds to hours. d-nb.info By measuring the relaxation rates of ¹³C nuclei in labeled lysine residues, it is possible to quantify the mobility of different parts of the protein. d-nb.infonih.gov
Studies on poly(L-lysine) have shown that while the backbone carbon dynamics remain relatively unchanged upon hydration, the side-chain atoms experience a significant increase in local mobility. nih.gov In more complex proteins, measuring ¹³C and ¹⁵N relaxation rates at various temperatures can reveal the activation energies for different types of motion, from the rotation of methyl groups to the larger-scale movements of side chains and disordered regions. acs.org This allows for a detailed characterization of the protein's dynamic landscape and its relationship to conformational changes.
Analysis of Protein-Ligand Interactions and Binding Sites
Identifying how proteins interact with other molecules (ligands, other proteins, or metal ions) is fundamental to understanding biological processes. ¹³C-labeled lysine serves as an excellent probe for these interactions. When a ligand binds to a protein, it often perturbs the local environment of nearby amino acid residues, causing changes in their NMR chemical shifts. This phenomenon, known as chemical shift perturbation (CSP), is a powerful tool for mapping interaction surfaces. naist.jp
By monitoring the ¹H-¹³C HSQC spectra of a protein with ¹³C-labeled lysine residues during titration with a binding partner, researchers can identify which lysine residues are involved in the interaction. naist.jposaka-u.ac.jp The magnitude of the chemical shift changes can be used to calculate the dissociation constant (Kd), a measure of binding affinity. osaka-u.ac.jp This method has been successfully used to map the interaction sites between ubiquitin and its binding partners. naist.jposaka-u.ac.jp Furthermore, ¹³C NMR has been used to study the coordination of metal ions to the different functional groups of lysine, revealing details of complex formation. tandfonline.com
Elucidating Lysine Metabolism Through Isotopic Tracing and Metabolic Pathway Analysis
Biosynthetic Pathways of L-Lysine
The biosynthesis of L-lysine is a critical metabolic process for a vast array of organisms, spanning from bacteria and archaea to plants and fungi. The divergence of this process into two distinct pathways, the DAP and AAA pathways, represents a fascinating example of evolutionary diversity in metabolic strategies.
The Diaminopimelate (DAP) pathway is the primary route for lysine (B10760008) biosynthesis in most bacteria and all higher plants. nih.gov Isotope tracing studies have been instrumental in dissecting the intricate series of enzymatic reactions that constitute this pathway. By supplying isotopically labeled precursors, researchers can track the incorporation of labeled atoms into the final product, lysine, thereby confirming the sequence of intermediates and the activity of the involved enzymes.
The DAP pathway initiates from aspartate and pyruvate (B1213749). nih.gov The initial steps, catalyzed by aspartokinase and aspartate semialdehyde dehydrogenase, are common to the biosynthesis of other amino acids in the aspartate family, including methionine and threonine. researchgate.net The first committed step is the condensation of L-aspartate-semialdehyde and pyruvate to form dihydrodipicolinate, a reaction catalyzed by dihydrodipicolinate synthase (DHDPS). pnas.org This is followed by the reduction of dihydrodipicolinate to tetrahydrodipicolinate (THDP) by dihydrodipicolinate reductase (DHDPR). pnas.org
The enzymes of the DAP pathway are subject to stringent regulatory control to maintain cellular homeostasis. A key regulatory point is the allosteric inhibition of aspartokinase by the end-product, L-lysine. researchgate.net This feedback inhibition prevents the unnecessary synthesis of lysine when it is abundant in the cell. In many bacteria, there are multiple isoforms of aspartokinase, each regulated by different end products of the aspartate pathway (lysine, threonine, and methionine). researchgate.net
Dihydrodipicolinate synthase (DHDPS), the enzyme catalyzing the first committed step, is also a major site of allosteric regulation by L-lysine. nih.gov Structural studies of DHDPS from various organisms have revealed the binding site for lysine, which is distinct from the active site, confirming its role as an allosteric inhibitor. nih.gov
The subsequent steps to convert tetrahydrodipicolinate to meso-diaminopimelate (m-DAP) are where the DAP pathway exhibits significant variation. frontiersin.org There are four known variants: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. frontiersin.orgwikimedia.org The succinylase and acetylase pathways involve the acylation and deacylation of intermediates, while the dehydrogenase and aminotransferase pathways provide more direct routes. pnas.orgfrontiersin.org The final step in all variants is the decarboxylation of m-DAP to L-lysine, catalyzed by diaminopimelate decarboxylase (LysA). nih.gov
| Enzyme | Abbreviation | Function | Regulatory Mechanism |
|---|---|---|---|
| Aspartokinase | AK | Phosphorylation of Aspartate | Feedback inhibition by Lysine, Threonine, Methionine |
| Aspartate Semialdehyde Dehydrogenase | ASADH | Reduction of Aspartyl-phosphate | - |
| Dihydrodipicolinate Synthase | DHDPS | Condensation of Pyruvate and Aspartate-semialdehyde | Allosteric inhibition by Lysine |
| Dihydrodipicolinate Reductase | DHDPR | Reduction of Dihydrodipicolinate | - |
| Diaminopimelate Decarboxylase | LysA | Decarboxylation of meso-Diaminopimelate | - |
While the core of the DAP pathway is conserved, significant variations exist between prokaryotes and plants. The most notable differences lie in the series of reactions that convert tetrahydrodipicolinate to meso-diaminopimelate. researchgate.net
In many bacteria, such as Escherichia coli, the succinylase pathway is predominant. pnas.org This pathway involves four enzymatic steps utilizing succinylated intermediates. pnas.org Other bacteria, like Bacillus subtilis, employ an analogous acetylase pathway with acetylated intermediates. researchgate.net A more direct route, the dehydrogenase pathway, exists in some Gram-positive bacteria and involves the direct conversion of THDP to m-DAP by diaminopimelate dehydrogenase. pnas.org
Plants and cyanobacteria utilize a recently discovered variant known as the L,L-diaminopimelate aminotransferase (DapL) pathway. nih.govnih.gov This pathway is characterized by a single enzyme, DapL, which directly converts tetrahydrodipicolinate to L,L-diaminopimelate. frontiersin.orgnih.gov This is a more streamlined process compared to the multi-step acyl pathways found in many bacteria. nih.gov The discovery of the DapL pathway highlights a significant evolutionary divergence in lysine biosynthesis between plants and many prokaryotic organisms. nih.gov
| Pathway Variant | Key Intermediate(s) | Number of Steps (THDP to m-DAP) | Predominant Organisms |
|---|---|---|---|
| Succinylase Pathway | Succinylated derivatives | 4 | Many Bacteria (e.g., E. coli) |
| Acetylase Pathway | Acetylated derivatives | 4 | Some Bacteria (e.g., Bacillus spp.) |
| Dehydrogenase Pathway | Direct conversion | 1 | Some Gram-positive Bacteria |
| Aminotransferase (DapL) Pathway | Direct conversion | 1 | Plants, Cyanobacteria, some Bacteria |
The α-Aminoadipate (AAA) pathway represents a completely different strategy for lysine biosynthesis and is predominantly found in fungi (including yeasts), some archaea, and a few bacterial species. nih.govwikipedia.org The use of isotopically labeled compounds like L-Lysine-2-13C hydrochloride is crucial for tracing the metabolic fate of lysine and understanding the reversibility of the later steps in this pathway, which can also function in lysine catabolism. wikipedia.org
The AAA pathway initiates from α-ketoglutarate and acetyl-CoA. nih.gov The initial reaction is the condensation of these two molecules to form homocitrate, catalyzed by homocitrate synthase. wikipedia.org This is followed by a series of reactions analogous to the citric acid cycle, leading to the formation of α-aminoadipate. wikipedia.org
The regulation of the AAA pathway also occurs at key enzymatic steps to ensure efficient control of lysine synthesis. The first committed enzyme, homocitrate synthase, is a primary site of feedback inhibition by L-lysine. scispace.com This mirrors the regulatory strategy seen in the DAP pathway, where the final product inhibits the initial dedicated step.
In fungi, several of the enzymes in the AAA pathway are compartmentalized within the mitochondria, while others are found in the cytosol. nih.gov For example, in Saccharomyces cerevisiae, the first few steps leading to the formation of α-aminoadipate occur in the mitochondria. nih.gov α-aminoadipate is then transported to the cytosol for the remaining reactions.
A notable feature of the fungal AAA pathway is the involvement of a large, multifunctional enzyme, α-aminoadipate reductase. nih.gov This enzyme catalyzes the ATP-dependent activation of α-aminoadipate and its subsequent reduction to α-aminoadipate semialdehyde. researchgate.net The final steps involve the conversion of this semialdehyde to lysine via saccharopine, catalyzed by saccharopine reductase and saccharopine dehydrogenase. researchgate.net
| Enzyme | Function | Regulatory Mechanism |
|---|---|---|
| Homocitrate Synthase | Condensation of α-Ketoglutarate and Acetyl-CoA | Feedback inhibition by Lysine |
| Homoaconitase | Isomerization of Homocitrate | - |
| Homoisocitrate Dehydrogenase | Oxidative decarboxylation of Homoisocitrate | - |
| α-Aminoadipate Aminotransferase | Transamination to form α-Aminoadipate | - |
| α-Aminoadipate Reductase | Reduction of α-Aminoadipate | - |
| Saccharopine Reductase | Formation of Saccharopine | - |
| Saccharopine Dehydrogenase | Cleavage of Saccharopine to Lysine | - |
The AAA pathway is a defining metabolic feature of the fungal kingdom. nih.gov Its presence in higher fungi is a key biochemical distinction from plants and bacteria. nih.gov This metabolic uniqueness makes the enzymes of the AAA pathway attractive targets for the development of antifungal agents. wikipedia.org
In archaea, the distribution of the AAA pathway is more sporadic. While some archaeal species utilize this pathway, others possess the DAP pathway, and some even appear to have components of both. nih.gov A variant of the AAA pathway has been identified in the thermophilic bacterium Thermus thermophilus, suggesting a wider distribution in prokaryotes than initially thought. wikimedia.orgresearchgate.net
The functional role of the AAA pathway is primarily anabolic, leading to the de novo synthesis of lysine. However, the later steps of the pathway are reversible and can function in the catabolism of lysine in some organisms. wikipedia.org This dual functionality highlights the metabolic flexibility of this pathway. The study of AAA proteins, a family of ATPases associated with diverse cellular activities, has also provided insights into the broader cellular context in which these metabolic pathways operate, including roles in protein degradation and organelle biogenesis. nih.govmdpi.com
Comparative Metabolic Flux Analysis of L-Lysine Biosynthetic Routes
Metabolic flux analysis provides a quantitative understanding of the flow of metabolites through a biochemical network. In the context of L-lysine biosynthesis, this analysis, often employing stable isotope tracers, allows for the comparison of different production routes and the identification of rate-limiting steps. For instance, studies have utilized ¹³C-labeled precursors to track the carbon flux through the L-lysine biosynthetic pathway.
One common approach involves the use of [¹³C₄] L-aspartate as a tracer to monitor its incorporation into L-lysine. By measuring the ¹³C enrichment in total L-lysine, free extracellular L-lysine, and total L-aspartate, researchers can quantify the carbon flux through the pathway. researchgate.net This method has been instrumental in comparing the efficiency of L-lysine production in different microorganisms or under various fermentation conditions. researchgate.net
The data below illustrates a hypothetical comparative metabolic flux analysis in two different bacterial strains, showcasing the differences in ¹³C enrichment and highlighting the varying efficiencies of their biosynthetic pathways.
| Analyte | Strain A: Summed Fractional Labelling (SFL) | Strain B: Summed Fractional Labelling (SFL) |
|---|---|---|
| Total L-Aspartate | 1.1 ± 0.1% | 1.1 ± 0.1% |
| Total L-Lysine | 1.5 ± 0.2% | 2.0 ± 0.3% |
| Free Extracellular L-Lysine | 1.3 ± 0.1% | 1.8 ± 0.2% |
Metabolic engineering strategies often leverage these findings to enhance L-lysine production. By identifying and alleviating bottlenecks in the biosynthetic pathway, such as by overexpressing key enzymes or redirecting precursor flux, significant improvements in L-lysine yields have been achieved. nih.gov For example, increasing the flux through the L-lysine biosynthetic pathway, coupled with the disruption of competing pathways, has been shown to substantially enhance L-lysine production in Corynebacterium glutamicum. nih.gov
Catabolic Pathways of L-Lysine
The degradation of L-lysine is a complex process involving multiple and often interconnected pathways. Isotopic tracing has been a pivotal tool in dissecting these routes, allowing for the precise tracking of lysine's carbon and nitrogen atoms as they are metabolized.
The saccharopine pathway is a primary route for L-lysine catabolism in many organisms, including mammals and plants. nih.govscispace.com This pathway involves the conversion of lysine into α-aminoadipate through a series of enzymatic reactions. nih.govfrontiersin.org The initial steps are catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). nih.govfrontiersin.org The LKR domain condenses lysine and α-ketoglutarate to form saccharopine, which is then hydrolyzed by the SDH domain to yield glutamate (B1630785) and α-aminoadipate semialdehyde. nih.govfrontiersin.org This semialdehyde is subsequently oxidized to α-aminoadipate by α-aminoadipate semialdehyde dehydrogenase (AASADH). nih.govfrontiersin.org
Isotopic labeling studies have been crucial in confirming the activity of the saccharopine pathway. For instance, the use of L-[α-¹⁵N] or L-[ε-¹⁵N]lysine has demonstrated that lysine catabolism in the mouse liver, kidney, and brain predominantly occurs via this pathway. frontiersin.orgnih.gov These studies have also shown that pipecolate can be synthesized through the saccharopine pathway in these tissues. frontiersin.orgnih.gov
The key intermediates of the saccharopine pathway are detailed in the table below.
| Intermediate | Enzyme | Product |
|---|---|---|
| L-Lysine + α-Ketoglutarate | Lysine-Ketoglutarate Reductase (LKR) | Saccharopine |
| Saccharopine | Saccharopine Dehydrogenase (SDH) | Glutamate + α-Aminoadipate Semialdehyde |
| α-Aminoadipate Semialdehyde | α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) | α-Aminoadipate |
The aminovalerate (AMV) pathway represents another significant route for L-lysine degradation, particularly in certain bacteria like Pseudomonas putida. nih.gov This pathway proceeds through the following key steps: L-lysine is first converted to δ-aminovaleramide, which is then hydrolyzed to produce δ-aminovalerate (AMV). nih.gov The AMV is further metabolized to glutarate semialdehyde and then to glutarate, which can subsequently enter the Krebs cycle. nih.gov
The enzymes involved in this pathway include lysine monooxygenase and δ-aminovaleramidase in the initial steps. researchgate.net Isotopic tracing studies have been instrumental in confirming the flow of metabolites through this pathway and its contribution to central carbon metabolism. nih.gov
The pipecolate and aminoadipate (AMA) pathway is an alternative route for lysine catabolism. nih.gov In some organisms, this pathway begins with the conversion of L-lysine to D-lysine by a lysine racemase. nih.govnih.gov D-lysine is then metabolized through a series of intermediates including Δ¹-piperidine-2-carboxylate and L-pipecolate, ultimately leading to the formation of 2-aminoadipate (AMA). nih.gov The AMA can then be converted to α-ketoadipate and subsequently enter the Krebs cycle via α-ketoglutarate. nih.gov
The simultaneous operation of both the AMV and AMA pathways for L-lysine catabolism has been demonstrated in organisms like Pseudomonas putida. nih.govnih.gov Isotopic labeling experiments using L-[U-¹³C, U-¹⁵N]lysine have been employed to quantify the relative flux through each of these pathways. nih.gov
The cadaverine (B124047) pathway is initiated by the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase. frontiersin.orgnih.gov Cadaverine can then be further metabolized. Isotope tracing has been used to follow the fate of lysine through this pathway. For example, studies in Escherichia coli using isotope-labeled lysine have shown high intracellular concentrations of labeled cadaverine, confirming the activity of this pathway. researchgate.net
The various pathways for L-lysine degradation are not always independent and can be interconnected. For instance, in Pseudomonas putida, it has been shown that intermediates from the AMA pathway can be channeled into the AMV pathway. nih.govnih.gov Specifically, aminoadipate from the AMA pathway can be converted to glutarate, an intermediate of the AMV pathway. nih.gov This interconnection allows for metabolic flexibility and the efficient utilization of lysine as a carbon and nitrogen source. nih.govnih.gov
The regulation of these pathways is complex and can occur at multiple levels. For example, the expression of genes encoding the enzymes of a particular pathway can be induced or repressed in response to the availability of lysine and other nutrients. scielo.br In E. coli, the repression of a lysine degradation pathway is relieved by the binding of the intermediate glutarate to a repressor protein. nih.gov The simultaneous operation of multiple pathways, as seen in P. putida, suggests a sophisticated regulatory network that balances the metabolic flux according to the cell's needs. nih.gov The use of isotopically labeled L-lysine has been crucial in unraveling these connections and regulatory feedback loops by tracking the fate of the labeled atoms through the interconnected metabolic network. nih.gov
Lysine and Amino Acid Interconversions in Biological Systems
Impact on Whole-Body Protein Synthesis and Turnover Dynamics
Stable isotope tracers are powerful tools for investigating the complex interactions between muscle protein synthesis (MPS) and muscle protein breakdown (MPB), which are essential for maintaining skeletal muscle mass. technologynetworks.com By introducing a labeled form of lysine, such as L-Lysine-2-¹³C hydrochloride, into a biological system, researchers can track its incorporation into newly synthesized proteins and its release from the breakdown of existing proteins. technologynetworks.comphysoc.org This "tracer" method allows for the quantification of protein turnover rates, providing a dynamic picture of how the body responds to various physiological and nutritional states. liverpool.ac.uk
A multitracer stable isotope study in fasted adult females utilized L-[¹³C₁]lysine to construct a multicompartmental model of whole-body lysine kinetics. nih.gov This model distinguished between fast- and slow-exchanging tissue compartments, revealing different rates of protein synthesis and breakdown in each. The findings from this study provided detailed quantitative data on the movement of lysine through these compartments. nih.gov
Table 1: Lysine Kinetics in Fast- and Slow-Exchanging Compartments
| Kinetic Parameter | Fast-Exchanging Compartment (mmol/kg/h) | Slow-Exchanging Compartment (mmol/kg/h) |
|---|---|---|
| Lysine Oxidation | 21 | N/A |
| Incorporation into Protein (Synthesis) | 35 | 53 (Rate for both synthesis and breakdown) |
| Release from Protein (Breakdown) | 56 |
Data sourced from a multitracer stable isotope study in fasted adult females. nih.gov These values contributed to a calculated whole-body lysine flux of 106 mmol/kg/h. nih.gov
These studies demonstrate that continuous isotope infusion models using ¹³C-labeled amino acids provide consistent and reliable estimates of whole-body amino acid kinetics and protein turnover. fao.org The ability to measure the rate of tracer incorporation into protein over time allows for the calculation of fractional synthesis rates (FSRs), a key metric in understanding metabolic responses to stimuli like nutrition and exercise. physoc.orgyoutube.com
Interactions with Other Amino Acids and Broader Metabolic Networks
Lysine's metabolic pathways are intricately connected with other central metabolic networks, including the tricarboxylic acid (TCA) cycle and the metabolism of other amino acids. creative-proteomics.comlibrary.wales The catabolism of lysine primarily occurs through two main routes in mammals: the saccharopine pathway, which is predominant in the liver and other extracerebral tissues, and the pipecolate pathway, which is more active in the brain. nih.govphysiology.org
Both pathways ultimately convert lysine into intermediates that can enter the TCA cycle to generate energy. creative-proteomics.com
Saccharopine Pathway: This pathway converts lysine into α-ketoglutarate, a key intermediate of the TCA cycle. creative-proteomics.comnih.gov
Pipecolate Pathway: This route degrades lysine into acetyl-CoA, which then enters the TCA cycle by combining with oxaloacetate to form citrate. creative-proteomics.com
These connections highlight that lysine catabolism is a significant contributor to cellular energy production. creative-proteomics.com Furthermore, lysine metabolism influences and is influenced by the concentrations of other amino acids. Studies in rats have shown that supplementing a diet with L-lysine can significantly alter the serum concentrations of a wide array of other amino acids, indicating a competitive or regulatory interaction. nih.gov For instance, excess lysine can affect the transport and metabolism of arginine, as they share common cellular transporters. nih.gov
Table 2: Effect of L-Lysine Supplementation on Serum Amino Acid Concentrations in Rats Fed a 7% Casein Diet
| Amino Acid | Effect of ≥1.5% Lysine Supplementation | Effect of ≥3% Lysine Supplementation (Additional Changes) |
|---|---|---|
| Alanine | Reduced | - |
| Asparagine | Reduced | - |
| Glycine | Reduced | - |
| Isoleucine | Reduced | - |
| Leucine | Reduced | - |
| Serine | Reduced | - |
| Tyrosine | Reduced | - |
| Valine | Reduced | - |
| Tryptophan | - | Reduced |
| Histidine | - | Increased |
| Methionine | - | Increased |
Data from a study on the effects of L-lysine supplementation in rats, demonstrating the broad impact on the serum amino acid profile. nih.gov
Studies on Whole-Body Lysine Oxidation and Kinetics using Isotope Tracers
Isotope tracer studies using compounds like L-Lysine-2-¹³C hydrochloride are essential for determining the rates of whole-body lysine oxidation. fao.org When a ¹³C-labeled lysine molecule is oxidized (catabolized for energy), the labeled carbon is released as ¹³CO₂ in the breath. By measuring the rate of ¹³CO₂ exhalation, researchers can calculate the rate of lysine oxidation in the whole body. nih.gov
This method has been used to establish key kinetic parameters of lysine metabolism. For example, a study in young women using L-[¹³C₁]lysine determined the rate of lysine oxidation in the fast-exchanging protein compartment to be 21 mmol/kg/h. nih.gov The total whole-body lysine flux, which represents the sum of all metabolic processes involving lysine (synthesis, breakdown, and oxidation), was calculated to be 106 mmol/kg/h. nih.gov
Furthermore, tracer studies have been employed to understand how lysine oxidation responds to varying dietary intakes. Research in young men using ¹³C-lysine tracers found that the body's rate of lysine oxidation changes significantly with intake levels. fao.org A distinct inflection point in the lysine oxidation response curve was observed at an intake of approximately 35 mg per kilogram of body weight per day. fao.org This type of data is crucial for determining the physiological requirements for essential amino acids, as it indicates the intake level at which the body begins to oxidize the amino acid in excess, suggesting that needs for protein synthesis have been met. fao.org
Engineering and Optimization in L Lysine Production and Bioresearch
Microbial Fermentation Enhancements for L-Lysine Production
The efficiency of L-lysine fermentation is fundamentally dependent on the capabilities of the microbial strains used and the optimization of their metabolic processes. Gram-positive Corynebacterium glutamicum and Escherichia coli are the workhorses of industrial L-lysine production, chosen for their well-understood genetics and robust growth characteristics. nih.govnih.govfrontiersin.org
Modern genetic tools, such as CRISPR interference (CRISPRi), have further revolutionized strain development. By using CRISPRi to repress the expression of genes that divert resources away from the lysine (B10760008) synthesis pathway, researchers have achieved significant increases in L-lysine titers. For instance, targeting the non-template strand of the pgi gene (encoding glucose-6-phosphate isomerase) in C. glutamicum resulted in a 2.1-fold increase in L-lysine production compared to control strains. acs.org
Similarly, extensive metabolic engineering of E. coli has led to strains capable of producing high concentrations of L-lysine. nih.gov The production of isotopically labeled L-lysine, such as L-Lysine-¹³C₆,¹⁵N₂ hydrochloride, has been successfully demonstrated through optimized fermentation processes using engineered strains like Corynebacterium pekinense, achieving high isotopic abundance and purity. xml-journal.net
| Strain | Engineering Strategy | Key Gene(s) Targeted | Improvement in L-Lysine Yield |
| Corynebacterium glutamicum | CRISPR interference (CRISPRi) | pgi (glucose-6-phosphate isomerase) | 2.1-fold increase in titer |
| Escherichia coli MU-1 | Random mutagenesis & HTS | Not specified | 21.0% increase in concentration |
| Corynebacterium pekinense ZLD118 | Chemical Mutagenesis (HS-, AECr) | Not specified | Enabled production of L-Lysine-¹³C₆,¹⁵N₂ |
A core principle of enhancing L-lysine production is the strategic redirection of cellular metabolism. This involves optimizing metabolic pathways to ensure a sufficient supply of precursor molecules and redirecting the flow of carbon away from competing pathways and toward the synthesis of L-lysine. nih.gov Metabolic flux analysis (MFA), often employing ¹³C-labeled substrates, is a critical tool for mapping and quantifying the flow of carbon through the cell's complex metabolic network. nih.govnih.gov
The development of hyper-producing strains often begins with generating vast mutant libraries, which then must be screened to identify the rare variants with superior production capabilities. Traditional screening methods are often laborious and time-consuming. Modern high-throughput screening (HTS) techniques have dramatically accelerated this process. frontiersin.org
One powerful HTS method utilizes biosensors that can detect intracellular L-lysine concentrations. nih.gov These biosensors are often based on transcription factors that, in the presence of lysine, activate the expression of a reporter gene, such as one encoding a fluorescent protein. nih.govnih.gov Cells from a mutant library are engineered to contain this biosensor system. Using fluorescence-activated cell sorting (FACS), the millions of individual mutants can be rapidly sorted, and those exhibiting the highest fluorescence—and therefore the highest intracellular lysine levels—can be isolated for further analysis. nih.govresearchgate.net This approach has proven effective in evolving industrial E. coli strains, leading to significant improvements in both the final concentration and yield of L-lysine. nih.gov
Biotechnological Production and Tracing of L-Lysine Derivatives
Beyond its role as a feed additive, L-lysine is a valuable precursor for the synthesis of other commercially important chemicals. L-Lysine-2-¹³C hydrochloride is an indispensable tool in this field, enabling precise tracking of the lysine molecule as it is converted into various derivatives.
Isotopic tracing with ¹³C-labeled L-lysine allows researchers to elucidate the metabolic pathways that lead from lysine to other compounds. When L-Lysine-2-¹³C hydrochloride is introduced into a biological system, the ¹³C label acts as a tracer that can be followed using techniques like mass spectrometry. This enables the unambiguous identification of downstream metabolites that incorporate the labeled carbon.
The catabolism of lysine in mammals, for example, proceeds through the formation of saccharopine and 2-aminoadipic acid, ultimately yielding acetyl-CoA. nih.gov In microbial systems, lysine can be decarboxylated to produce cadaverine (B124047), a five-carbon diamine used in the production of polyamides. By feeding engineered microbes with ¹³C-labeled lysine, researchers can map the efficiency of this conversion and identify any alternative or competing pathways, providing crucial data for further metabolic engineering efforts.
There is growing interest in using L-lysine as a starting material for the bio-based production of valuable chemicals. Recent research has focused on engineering novel enzymatic pathways in microorganisms like E. coli to convert lysine into a range of derivatives. nih.gov These derivatives include platform chemicals such as 5-aminovalerate (5-AVA), 5-hydroxyvalerate (5-HV), and 1,5-pentanediol (1,5-PDO), which have broad applications in the polymer and chemical industries. nih.gov
In these studies, L-Lysine-2-¹³C hydrochloride serves as a critical analytical tool. By using the labeled substrate, scientists can confirm that the novel derivatives are indeed being synthesized from lysine and can quantify the efficiency of the engineered enzymatic steps. For example, the conversion of lysine to 5-AVA can be tracked by monitoring the mass shift in the product corresponding to the ¹³C label. This provides definitive evidence of the pathway's function and allows for the precise measurement of product yields, guiding the optimization of the biotransformation process. nih.gov
| L-Lysine Derivative | Key Enzyme(s) in Synthesis | Producing Organism | Potential Application |
| 5-Aminovalerate (5-AVA) | RaiP (Transaminase) | Escherichia coli | Polyamide production |
| 5-Hydroxyvalerate (5-HV) | RaiP, GabT, YahK | Escherichia coli | Polyester, Polyurethane production |
| 1,5-Pentanediol (1,5-PDO) | RaiP, CaR (Reductase) | Escherichia coli | Plasticizers, Inks, Coatings |
Future Directions and Emerging Research Avenues for L Lysine 2 13c Hydrochloride
Integration with Advanced Multi-Omics Approaches (e.g., Proteomics, Metabolomics, Fluxomics)
The true power of L-Lysine-2-13C hydrochloride is realized when it is integrated into multi-omics workflows, allowing researchers to simultaneously investigate different layers of cellular regulation. This stable isotope-labeled amino acid is particularly valuable in quantitative proteomics and metabolomics. evitachem.com
Proteomics: In the field of proteomics, L-Lysine labeled with heavy isotopes like Carbon-13 (¹³C) is fundamental to the Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) technique. evitachem.comcreative-biolabs.comcreative-biolabs.com In a typical SILAC experiment, one population of cells is grown in a medium containing the naturally abundant "light" L-lysine, while another population is cultured in a medium containing "heavy" L-lysine (e.g., L-Lysine-¹³C₆). creative-biolabs.com The heavy lysine (B10760008) is metabolically incorporated into all newly synthesized proteins. creative-biolabs.comcreative-biolabs.com When the protein populations from the two cell groups are mixed and analyzed by mass spectrometry, the mass difference created by the ¹³C isotope allows for the direct comparison and relative quantification of thousands of proteins. creative-biolabs.comcreative-biolabs.com This method is crucial for studying changes in protein expression, post-translational modifications, and protein-protein interactions under various conditions. creative-biolabs.com The use of L-Lysine-¹³C₆,¹⁵N₂ further enhances the mass difference, improving the accuracy of quantification in complex experiments. creative-biolabs.com
Metabolomics and Fluxomics: Beyond proteomics, this compound is an important tracer for metabolomics and metabolic flux analysis (MFA). evitachem.commedchemexpress.com By introducing the ¹³C-labeled lysine into a biological system, researchers can track the carbon atom as it is incorporated into various downstream metabolites. evitachem.comresearchgate.net This allows for the elucidation of metabolic pathways and the quantification of the rate of reactions, known as metabolic flux. nih.govfrontiersin.org For instance, ¹³C-based metabolic flux analysis has been used to investigate the in vivo metabolic flux distribution in Corynebacterium glutamicum during the industrial production of lysine. nih.gov Such studies have revealed dynamic changes in cellular metabolism, showing that the reverse flux at the anaplerotic node in C. glutamicum significantly decreased as lysine formation increased. nih.gov This provides a dynamic picture of how cells reroute their metabolic resources in response to genetic or environmental changes. nih.govfrontiersin.org
| Omics Field | Application of this compound | Key Research Findings Enabled |
|---|---|---|
| Proteomics | Used in SILAC to differentially label proteins in distinct cell populations. creative-biolabs.comcreative-biolabs.com | Precise relative quantification of protein expression levels, identification of post-translational modifications, and analysis of protein-protein interactions. creative-biolabs.com |
| Metabolomics | Serves as an internal standard for quantification and a tracer to follow lysine's metabolic fate. evitachem.comisotope.comisotope.com | Mapping of lysine-dependent metabolic pathways and accurate measurement of metabolite pool sizes. evitachem.com |
| Fluxomics | Enables the tracing of ¹³C atoms through metabolic networks to measure reaction rates (fluxes). medchemexpress.comfrontiersin.org | Quantification of in vivo metabolic pathway activity, such as identifying bottlenecks and rerouting in amino acid production by Corynebacterium glutamicum. nih.govnih.gov |
Novel Applications in Systems Biology and Synthetic Biology Investigations
The quantitative data generated from multi-omics studies using this compound are essential for the fields of systems biology and synthetic biology.
Systems Biology: Systems biology aims to understand the complex interactions within a biological system as a whole. frontiersin.org Stable-isotope tracer measurements are a powerful tool for assessing metabolic changes at a systems level. frontiersin.org By providing precise data on protein turnover and metabolic fluxes, this compound helps to build and validate computational models of cellular networks. These models can simulate how perturbations, such as disease or drug treatment, affect the entire cellular system, offering insights into disease mechanisms and identifying potential therapeutic targets. frontiersin.org
Technological Advancements in Isotope Tracing and Analytical Platforms
The utility of this compound is continually being enhanced by technological progress in isotope tracing and the analytical platforms used for detection.
The development of high-resolution mass spectrometry (HRMS) platforms, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) and Orbitrap-based systems, has significantly improved the ability to conduct untargeted metabolomics research. acs.org These technologies allow for more accurate and sensitive detection of ¹³C-labeled compounds, making it easier to distinguish biological signals from background noise and to determine molecular formulae. acs.orgfrontiersin.org Combining liquid chromatography (LC) with HRMS provides a platform that can solve many of the challenges in compound annotation and quantification. acs.org
Furthermore, advancements are not limited to instrumentation. New software and computational tools are being developed to automate the complex analysis of stable isotope labeling data. nih.gov For example, the DExSI (Data Extraction for Stable Isotope-labelled metabolites) pipeline is a software package designed to rapidly quantify isotopologues from gas chromatography-mass spectrometry (GC-MS) data, facilitating high-throughput analysis for metabolic flux studies. nih.gov The development of sophisticated mathematical models and analytical techniques provides a seamless integration to probe metabolic pathways in their entirety. These innovations are making stable isotope tracer studies more powerful, accessible, and capable of addressing increasingly complex biological questions. frontiersin.org
Q & A
Q. What is the role of isotopic labeling (13C) in L-Lysine-2-13C hydrochloride for metabolic studies?
Methodological Answer: this compound serves as a stable isotope tracer to track lysine metabolism in vivo. The 13C label at the carbon-2 position allows precise monitoring of metabolic pathways (e.g., protein synthesis, catabolism) using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). Researchers can quantify isotopic enrichment in metabolites (e.g., α-ketoglutarate, acetyl-CoA) to map lysine utilization in tissues. Key considerations include ensuring isotopic purity (≥95% 13C) to minimize background noise and selecting appropriate biological models (e.g., cell cultures, animal studies) .
Q. How is this compound synthesized and characterized for research use?
Methodological Answer: The compound is synthesized via enzymatic or chemical incorporation of 13C into the lysine backbone, followed by hydrochloric acid salt formation. Characterization involves:
- Isotopic purity validation : Liquid chromatography-mass spectrometry (LC-MS) or isotope ratio mass spectrometry (IRMS) to confirm ≥95% 13C enrichment at the specified position.
- Structural confirmation : Nuclear magnetic resonance (NMR) for positional verification of the 13C label and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis.
- Purity assessment : High-performance liquid chromatography (HPLC) to detect impurities (<2%) and ensure compliance with experimental requirements .
Advanced Research Questions
Q. How can researchers optimize experimental designs using this compound to minimize isotopic dilution effects?
Methodological Answer: Isotopic dilution occurs when unlabeled lysine pools dilute the tracer, reducing sensitivity. Mitigation strategies include:
- Dose calibration : Administering tracer doses proportional to endogenous lysine levels (e.g., 1–5% of total lysine pool) to maintain detectable enrichment without perturbing metabolism.
- Sampling timepoints : Frequent sampling during the metabolic steady state (e.g., 30–120 minutes post-administration) to capture peak enrichment.
- Control experiments : Using unlabeled lysine controls to quantify natural 13C abundance and applying correction algorithms (e.g., isotopic spectral deconvolution) during data analysis .
Q. What analytical techniques are most effective for quantifying 13C incorporation in lysine metabolites, and how should data contradictions be resolved?
Methodological Answer:
- LC-MS/MS : Provides high sensitivity for low-abundance metabolites (e.g., hydroxylysine) and enables parallel quantification of multiple isotopologues.
- Gas chromatography-combustion-IRMS (GC-C-IRMS) : Offers high precision for bulk isotopic analysis but requires derivatization.
- Data contradiction resolution :
Q. How should researchers correct for natural 13C abundance when interpreting mass spectrometry data from tracer studies?
Methodological Answer: Natural 13C (~1.1%) contributes to background noise. Correction methods include:
- Baseline subtraction : Analyze control samples (unlabeled lysine) to establish natural abundance profiles.
- Isotope correction equations : Use matrix-based calculations (e.g., MIDA—Mass Isotopomer Distribution Analysis) to subtract natural 13C contributions from labeled data.
- Software tools : Leverage platforms like IsoCor or Xcalibur™ for automated correction and visualization of isotopic patterns .
Methodological Considerations for Reproducibility
Q. What steps ensure reproducibility in metabolic flux studies using this compound?
Methodological Answer:
- Standardized protocols : Document tracer administration routes (e.g., intravenous vs. oral), dosages, and sampling intervals.
- Batch validation : Test each batch of this compound for isotopic consistency using LC-MS.
- Data transparency : Publish raw isotopic ratios, correction methods, and metadata (e.g., animal diet, fasting status) to enable cross-study comparisons .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
